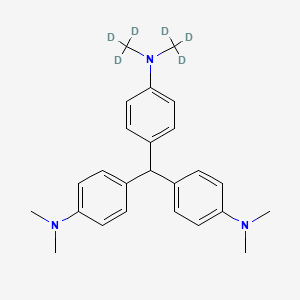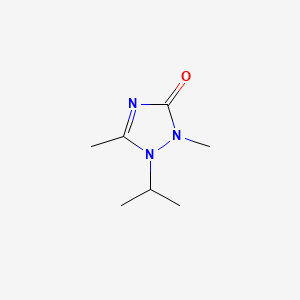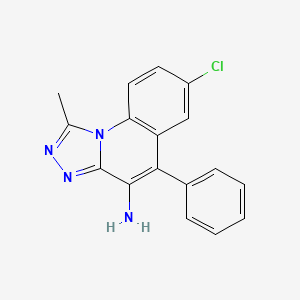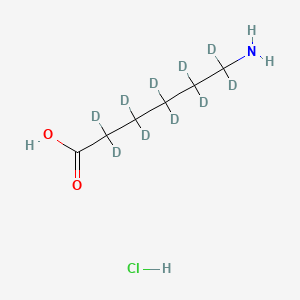
Leuco Gentian Violet-d6
Vue d'ensemble
Description
Leuco Gentian Violet-d6 is a labelled metabolite of Gentian Violet . It is colorless and has an affinity for both cellulosic and proteinaceous materials . It is used in various fields including scientific research and development .
Synthesis Analysis
An efficient synthesis of this compound has been reported. The process involves the esterification of p-toluenesulphonyl chloride with [D4]methanol to provide [D3]methyl p-toluenesulphonate, which is then used to methylate aniline to give [D6]N,N .Molecular Structure Analysis
The molecular formula of this compound is C25H25D6N3 and its molecular weight is 379.57 .Chemical Reactions Analysis
This compound, being a reduced form of gentian violet (crystal violet), has an affinity for both cellulosic and proteinaceous materials. It reacts with hydrogen peroxide and the hemoglobin in blood, turning the blood impression to a purple/violet color .Applications De Recherche Scientifique
Colorants et teintures
Leuco Gentian Violet-d6, comme son composé parent, le Violet de gentiane, est utilisé comme colorant et teinture . Il a une large gamme d'utilisations dans divers domaines, notamment les textiles, et pour les échantillons biologiques, médicaux, médico-légaux et analytiques .
Agent antifongique, antiparasitaire et antibactérien
Le Violet de gentiane et sa base leuco, le Leuco Gentian Violet, sont connus pour leurs propriétés antifongiques, antiparasitaires et antibactériennes . Ils sont utilisés en médecine vétérinaire, ce qui suggère que le this compound pourrait potentiellement avoir des applications similaires .
Aquaculture
Il existe une exposition potentielle au this compound par le biais de l'apport alimentaire, en particulier par la consommation de poisson . En effet, le Violet de gentiane, dont est dérivé le this compound, est utilisé en aquaculture .
Études de cancérogénicité
Le Centre international de recherche sur le cancer (CIRC) a évalué le Leuco Gentian Violet (et par extension, le this compound) pour sa cancérogénicité . Alors que le Violet de gentiane et certains composés apparentés ont été jugés cancérogènes possibles pour l'homme, le Leuco Gentian Violet n'a pas été classé quant à sa cancérogénicité pour l'homme .
Safety and Hazards
Orientations Futures
The International Agency for Research on Cancer (IARC) has evaluated the carcinogenicity of Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218. The Working Group concluded that Gentian Violet, Leucomalachite Green, and CI Direct Blue 218 are possibly carcinogenic to humans (Group 2B) and that Leucogentian Violet and Malachite Green are not classifiable as to their carcinogenicity to humans (Group 3) .
Mécanisme D'action
Target of Action
Leuco Gentian Violet-d6 is a labeled metabolite of Gentian Violet . Gentian violet, the parent compound, is known to interact with both gram-positive and gram-negative bacterial cells .
Mode of Action
It is known that gentian violet, and its leuco base, are susceptible to oxidation-reduction and demethylation reactions . In aqueous solutions, Gentian Violet dissociates into positive and negative ions that penetrate through the wall and membrane of bacterial cells .
Biochemical Pathways
It is known that the parent compound, gentian violet, and its leuco base are involved in oxidation-reduction and demethylation reactions .
Pharmacokinetics
The parent compound, gentian violet, is known to have certain physical and chemical properties such as solubility in water and ethanol, and susceptibility to oxidation-reduction reactions .
Result of Action
The parent compound, gentian violet, is known to have antifungal, antiparasitic, and antibacterial properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The parent compound, Gentian Violet, is known to be light-sensitive and incompatible with strong oxidizing agents, reducing agents, and strong acids .
Analyse Biochimique
Biochemical Properties
Leuco Gentian Violet-d6, like its parent compound Gentian Violet, is susceptible to oxidation-reduction and demethylation reactions . It interacts with various enzymes and proteins, although specific interactions have not been extensively studied.
Cellular Effects
Its parent compound Gentian Violet has been used in medicine for almost 100 years as an antiseptic for external use, as an antihelminthic agent by oral administration, and more recently, as a blood additive to prevent transmission of Chagas’ disease .
Molecular Mechanism
It is known that Gentian Violet and its leuco base are susceptible to oxidation-reduction and demethylation reactions . These reactions could potentially influence its interactions with biomolecules and its effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that Gentian Violet, the parent compound, is stable under normal conditions, but is light-sensitive and incompatible with strong oxidizing agents, reducing agents, and strong acids .
Metabolic Pathways
This compound is actively demethylated by liver microsomes from different animals and is reduced to leucogentian violet by intestinal microflora . Although the first process may represent a detoxication reaction, the second pathway may have toxicological significance because the completely demethylated derivative leucopararosaniline has been demonstrated to be carcinogenic in rats .
Propriétés
IUPAC Name |
4-[[4-[bis(trideuteriomethyl)amino]phenyl]-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18,25H,1-6H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZWDJGLIYNYMU-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705475 | |
| Record name | 4,4'-[(4-{Bis[(~2~H_3_)methyl]amino}phenyl)methylene]bis(N,N-dimethylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30705475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1173023-92-1 | |
| Record name | 4,4'-[(4-{Bis[(~2~H_3_)methyl]amino}phenyl)methylene]bis(N,N-dimethylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30705475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173023-92-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B587178.png)

![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)
![Poly[oxy(dimethylsilylene)], alpha-[(3-carboxypropyl)dimethylsilyl]-omega-[[(3-carboxypropyl)dimethylsilyl]oxy]-](/img/structure/B587189.png)
![(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol](/img/structure/B587190.png)
![2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane](/img/structure/B587191.png)



![Azireno[2,1-b][1,3]benzoxazole](/img/structure/B587199.png)